2-Chloro-4-methylbenzoic acid CAS number 7697-25-8
2-Chloro-4-methylbenzoic acid CAS number 7697-25-8
An In-depth Technical Guide to 2-Chloro-4-methylbenzoic Acid (CAS 7697-25-8)
Introduction
2-Chloro-4-methylbenzoic acid, registered under CAS number 7697-25-8, is a substituted aromatic carboxylic acid. Also known as 2-Chloro-p-toluic acid, this compound serves as a crucial and versatile intermediate in the synthesis of a wide range of organic molecules.[1] Its trifunctional nature—possessing a carboxylic acid group, a chlorine atom, and a methyl group on a benzene ring—offers multiple reaction sites for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, analytical characterization data, key applications in chemical synthesis, and essential safety information for laboratory and industrial professionals.
Section 1: Physicochemical and Computed Properties
2-Chloro-4-methylbenzoic acid typically appears as a white to off-white crystalline powder or solid.[1][2] It is sparingly soluble in water but shows good solubility in organic solvents such as methanol, ethanol, and DMSO. The key physicochemical and computed properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 7697-25-8 | [1][3] |
| Molecular Formula | C₈H₇ClO₂ | [3] |
| Molecular Weight | 170.59 g/mol | [1][3] |
| IUPAC Name | 2-chloro-4-methylbenzoic acid | |
| Appearance | White to Yellow Solid/Powder | |
| Melting Point | 195 °C | Biosynth |
| Boiling Point | 303.5 °C | Biosynth |
| pKa | 3.19 ± 0.25 (Predicted) | [1] |
| InChI Key | MYJUBDJLKREUGU-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=C(C=C1)C(=O)O)Cl | [4] |
| Topological Polar Surface Area | 37.3 Ų | |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Section 2: Synthesis and Purification Workflow
The most direct and common industrial synthesis of 2-Chloro-4-methylbenzoic acid involves the oxidation of the corresponding toluene derivative, 2-chloro-4-methyltoluene. This method is efficient as the methyl group is readily oxidized to a carboxylic acid by strong oxidizing agents, while the chloro-substituted aromatic ring remains stable under these conditions.
Causality in Experimental Design
The choice of a strong oxidant like potassium permanganate (KMnO₄) is crucial. Under alkaline conditions, KMnO₄ is a powerful oxidizing agent capable of converting the alkyl side chain of an aromatic ring into a carboxylate salt. The reaction is typically heated under reflux to ensure it proceeds to completion. An acidic workup is then required to protonate the intermediate carboxylate salt, causing the final benzoic acid derivative to precipitate out of the aqueous solution, facilitating its isolation.
Experimental Protocol: Representative Synthesis
This protocol describes a general method and should be optimized for specific laboratory conditions.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methyltoluene (1.0 eq).
-
Reagent Addition : Prepare a solution of potassium permanganate (approx. 3.0 eq) in a mixture of water and a small amount of sodium hydroxide. Add this solution slowly to the flask containing the toluene derivative.
-
Oxidation Reaction : Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate. The reflux is typically maintained for 4-8 hours.
-
Quenching and Filtration : After the reaction is complete (as indicated by TLC or GC analysis), cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with hot water to recover any trapped product.
-
Acidification and Precipitation : Cool the combined filtrate in an ice bath. Slowly acidify the clear, colorless filtrate by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2. A white precipitate of 2-Chloro-4-methylbenzoic acid will form.
-
Isolation : Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove any inorganic salts.
-
Drying : Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Purification Protocol: Recrystallization
The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to achieve high purity (>98%).
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
Section 3: Structural Elucidation and Analytical Data
¹H NMR Spectroscopy (Expected)
(Predicted for CDCl₃, 400 MHz)
-
-COOH Proton : A broad singlet is expected far downfield, typically between δ 10.0-13.0 ppm .
-
Aromatic Protons : The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.2 ppm).
-
H-6 : Expected as a doublet around δ 7.9-8.1 ppm . It is adjacent to the electron-withdrawing carboxylic acid group.
-
H-5 : Expected as a doublet of doublets around δ 7.2-7.4 ppm . It is coupled to both H-3 and H-6.
-
H-3 : Expected as a doublet (or a narrow singlet) around δ 7.1-7.3 ppm .
-
-
-CH₃ Protons : A sharp singlet corresponding to the three methyl protons is expected around δ 2.4 ppm .
¹³C NMR Spectroscopy (Expected)
(Predicted for CDCl₃, 101 MHz) The molecule has 8 distinct carbon environments.
-
-COOH Carbon : Expected around δ 170-175 ppm .
-
Aromatic Carbons :
-
C-1 (C-COOH) : Expected around δ 128-132 ppm .
-
C-2 (C-Cl) : Expected around δ 133-136 ppm .
-
C-4 (C-CH₃) : Expected around δ 142-145 ppm .
-
C-3, C-5, C-6 : Expected in the range of δ 127-134 ppm .
-
-
-CH₃ Carbon : Expected around δ 20-22 ppm .
Infrared (IR) Spectroscopy (Expected)
-
O-H Stretch : A very broad band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch : A strong, sharp absorption band around 1680-1710 cm⁻¹ .[7]
-
Aromatic C=C Stretches : Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch : A peak in the fingerprint region, typically 700-800 cm⁻¹ .
Mass Spectrometry (MS) (Expected)
-
Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak at m/z = 170 .
-
Isotopic Pattern : A crucial feature will be the M+2 peak at m/z = 172 , with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
-
Key Fragments : Common fragmentation patterns for benzoic acids include the loss of -OH (m/z = 153) and the loss of -COOH (m/z = 125).[8][9]
Section 4: Reactivity and Applications in Synthesis
2-Chloro-4-methylbenzoic acid is primarily valued as a molecular building block.[1] Its utility stems from the distinct reactivity of its functional groups, which allows for selective chemical transformations.
-
Carboxylic Acid Group : This is often the primary site of reaction. It can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol, providing a gateway to a vast number of derivatives.
-
Aromatic Ring : The chlorine and methyl groups direct further electrophilic aromatic substitution. The ring can also participate in cross-coupling reactions (e.g., Suzuki, Heck) after conversion of the carboxylic acid to a less deactivating group, enabling the formation of bi-aryl structures.
-
Chloro Group : The chlorine atom can be replaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by other electron-withdrawing groups.
Its structural motif is relevant in the synthesis of intermediates for the pharmaceutical, agrochemical, and dye industries.[1]
Section 5: Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling 2-Chloro-4-methylbenzoic acid. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
GHS Hazard Classification
| Hazard Code | Statement | Class | Signal Word |
| H315 | Causes skin irritation | Skin Corrosion/Irritation | Warning |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation | Warning |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity | Warning |
Source: PubChem, Sigma-Aldrich[4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear nitrile or other chemical-resistant gloves. A lab coat is required.
-
Respiratory Protection : If dust is generated, use a NIOSH-approved particulate respirator.
-
General Hygiene : Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from strong oxidizing agents and strong bases.
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloro-4-methylbenzoic acid, CasNo.7697-25-8 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Benzoic acid, 2-chloro- [webbook.nist.gov]
